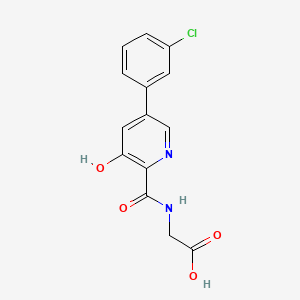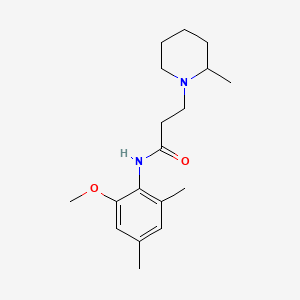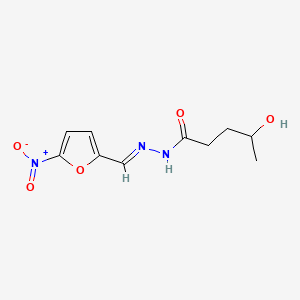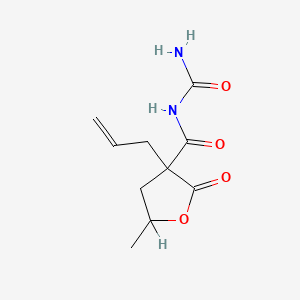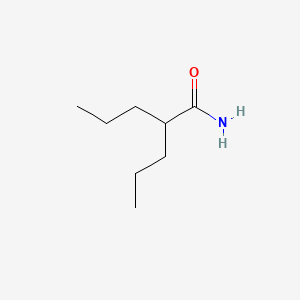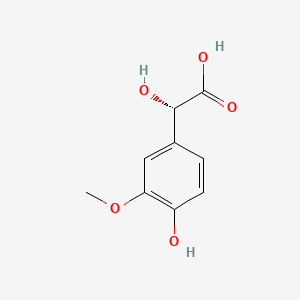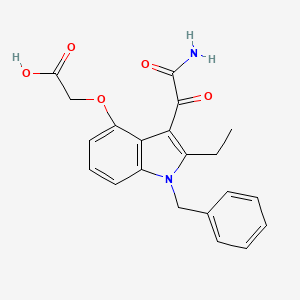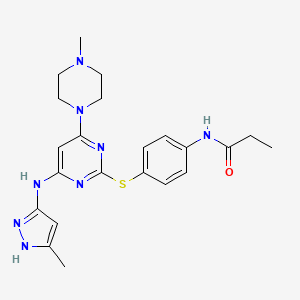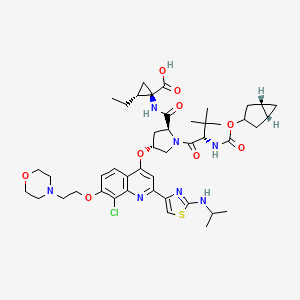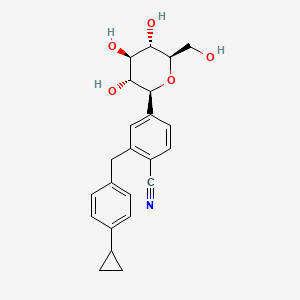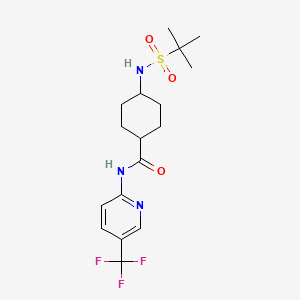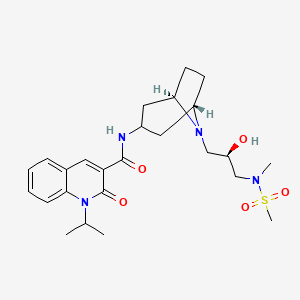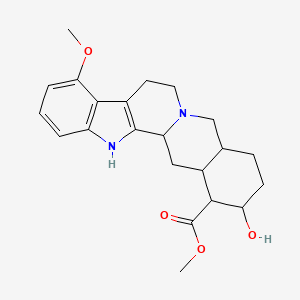
Zeaxanthin
Overview
Description
Zeaxanthin is a naturally occurring carotenoid found in various fruits and vegetables, such as corn, spinach, and peppers. It is a member of the xanthophyll family and is known for its vibrant yellow-orange color. This compound plays a crucial role in human health, particularly in maintaining eye health by protecting the retina from oxidative damage .
Mechanism of Action
Target of Action
Zeaxanthin is a carotenoid alcohol that is found in nature and plays a significant role in the xanthophyll cycle . It is one of the two primary xanthophyll carotenoids contained within the retina of the eye, particularly in the central macula . This makes the eye, specifically the macula and retina, the primary target of this compound .
Mode of Action
This compound functions as a light filter, protecting the eye tissues from sunlight damage and blocking free radicals that can cause oxidation . It is closely related to vitamin A and is naturally located in the eye’s macula and retina . This compound’s antioxidant properties aid in preventing oxidative stress and reducing eye inflammation . Furthermore, this compound biosynthesis proceeds from beta-carotene via the action of a single protein, known as a beta-carotene hydroxylase, that is able to add a hydroxyl group (-OH) to carbon 3 and 3’ of the beta-carotene molecule .
Biochemical Pathways
This compound is involved in the xanthophyll cycle, a biochemical pathway in plants that helps protect them from the harmful effects of light and oxygen . The MVA and MEP pathways, two of the biosynthesis pathways for producing this compound, have shown that isoprenoid flux is essential for improving carotenoid productivity . The DNA assembler method enables the design and rapid construction of biochemical pathways, including the this compound biosynthetic pathway, in a one-step fashion by exploiting the in vivo homologous recombination mechanism in Saccharomyces cerevisiae .
Pharmacokinetics
A study has shown that a novel formulation of lutein and this compound demonstrated superior bioavailability, with significantly higher levels of lutein and this compound in serum at several time points compared to a reference formulation .
Result of Action
This compound’s action results in a variety of health benefits. It promotes eye health by protecting the eye’s tissues from sunlight damage and blocking free radicals that can cause oxidation . Studies show that taking a supplement that contains lutein and this compound may be effective at improving vision in people with age-related macular degeneration (AMD) and cataracts . This compound also acts as a scavenger for free radicals, neutralizing them and preventing potential damage .
Action Environment
This compound’s action can be influenced by various environmental factors. For instance, it plays a role in photoprotection in many different environments, opposing photodamage in plants, photodamage to the human eye, and damage to extremophile microorganisms in the most inhospitable environments on earth . Furthermore, the distribution of carotenoids in emulsion particles is based on their polarity, thus those with higher polarity (e.g., this compound) will locate in the surface where proteins and phospholipids are found .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zeaxanthin can be synthesized through various methods, including chemical synthesis and microbial production. Chemical synthesis involves the use of starting materials such as β-ionone and β-carotene, which undergo a series of reactions, including Wittig reactions and selective hydrogenation, to produce this compound .
Industrial Production Methods: Industrial production of this compound primarily involves extraction from natural sources, such as marigold flowers and microalgae. The extraction process includes solvent extraction, crystallization, and purification steps to obtain high-purity this compound . Microbial production using genetically engineered microorganisms, such as Escherichia coli and yeast, has also been developed to produce this compound in a cost-effective and sustainable manner .
Chemical Reactions Analysis
Types of Reactions: Zeaxanthin undergoes various chemical reactions, including oxidation, reduction, and isomerization. Oxidation reactions can lead to the formation of cleavage products, such as 3-hydroxy-β-ionone and 3-hydroxy-14-apocarotenal .
Common Reagents and Conditions: Common reagents used in the oxidation of this compound include O-ethyl hydroxylamine and other oxidizing agents. These reactions are typically carried out under controlled conditions to ensure the stability of the products .
Major Products: The major products formed from the oxidation of this compound include various oxime derivatives and other cleavage products, which can be analyzed using techniques such as electrospray tandem mass spectrometry (ESI-MS/MS) .
Scientific Research Applications
Zeaxanthin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the properties and reactions of carotenoids.
Biology: this compound plays a crucial role in the xanthophyll cycle, which helps plants manage light energy and protect against photodamage.
Medicine: this compound is known for its antioxidant properties and is used in dietary supplements to support eye health.
Industry: this compound is used as a natural colorant in the food and cosmetics industries.
Comparison with Similar Compounds
- Lutein
- Astaxanthin
- β-Carotene
- Lycopene
Zeaxanthin’s unique ability to protect the central macula and its role in the xanthophyll cycle make it a valuable compound for both health and industrial applications.
Properties
IUPAC Name |
(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-24,35-36,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQXZKUSFCKOGQ-QAYBQHTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C[C@H](CC2(C)C)O)C)\C)\C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046807 | |
| Record name | Zeaxanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Zeaxanthin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002789 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
144-68-3 | |
| Record name | Zeaxanthin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zeaxanthin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zeaxanthin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11176 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zeaxanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R,3'R)-β,β-carotene-3,3'-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.125 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZEAXANTHIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV0IB81ORO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Zeaxanthin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002789 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
215.5 °C | |
| Record name | Zeaxanthin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002789 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


